molecular formula C11H14Cl2N2S B6276821 (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2763741-51-9

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6276821
CAS RN: 2763741-51-9
M. Wt: 277.2
InChI Key:
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Description

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride, also known as (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride, is a synthetic compound of the thiazole class. It is an organic compound with a molecular formula of C8H11ClN2S and a molecular weight of 212.68 g/mol. This compound has been the focus of scientific research for its potential applications in the fields of biochemistry and physiology. This article will provide an overview of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has been studied for its potential applications in the fields of biochemistry and physiology. It has been shown to be a potent inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the cell membrane. This compound has also been studied for its potential applications in the treatment of pain and inflammation. In addition, it has been studied for its potential applications in the treatment of neurodegenerative and cardiovascular diseases.

Mechanism of Action

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has been shown to inhibit the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme that is involved in the breakdown of phospholipids in the cell membrane. Inhibition of this enzyme prevents the breakdown of phospholipids, which in turn leads to increased levels of membrane-bound molecules such as proteins and lipids. This can lead to the modulation of various cellular processes, including the regulation of inflammation and pain.
Biochemical and Physiological Effects
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PLA2, which can lead to the modulation of various cellular processes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively easy to synthesize. In addition, it has been shown to have a variety of biochemical and physiological effects, making it an ideal compound for studying various biological processes. However, this compound is not suitable for use in humans due to its potential toxicity.

Future Directions

There are several potential future directions for (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. One potential direction is to further explore its potential applications in the treatment of pain and inflammation. Additionally, this compound could be studied for its potential applications in the treatment of neurodegenerative and cardiovascular diseases. It could also be further studied for its potential applications in the field of biochemistry, such as its potential to modulate various cellular processes. Finally, further research could be conducted to explore its potential toxicity and other safety concerns.

Synthesis Methods

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can be synthesized via a multi-step process. The first step involves the reaction of 1-phenyl-1-ethanethiol with 1-chloro-3-methyl-2-thiazolidinone to produce (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine. This reaction is carried out in the presence of a base such as sodium hydroxide. The second step involves the reaction of (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine with hydrochloric acid to produce (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture for several hours", "Filter the resulting solid and wash with cold diethyl ether", "Dry the solid under vacuum to obtain (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride" ] }

CAS RN

2763741-51-9

Product Name

(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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